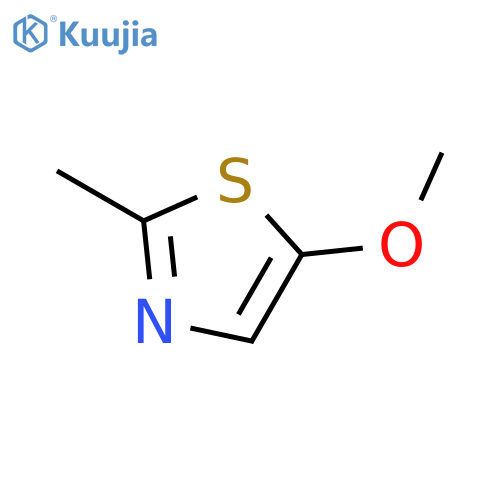Cas no 38205-64-0 (2-Methyl-5-methoxythiazole)

2-Methyl-5-methoxythiazole structure
商品名:2-Methyl-5-methoxythiazole
2-Methyl-5-methoxythiazole 化学的及び物理的性質
名前と識別子
-
- 5-Methoxy-2-methylthiazole
- 2-METHYL-5-METHOXYTHIAZOLE
- 5-methoxy-2-methyl-1,3-thiazole
- 2-Methyl-5-methoxythiazol
- 5-Methoxy-2-methylthiazol
- FEMA 3192
- FEMA No. 3192
- Thiazole,5-methoxy-2-methyl
- 2-Methyl-5-methoxythiazole
-
- MDL: MFCD00801134
- インチ: 1S/C5H7NOS/c1-4-6-3-5(7-2)8-4/h3H,1-2H3
- InChIKey: KNHWRHAKUZHDQP-UHFFFAOYSA-N
- ほほえんだ: CC1=NC=C(OC)S1
計算された属性
- せいみつぶんしりょう: 129.02500
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 78.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 50.36000
- LogP: 1.46010
- FEMA: 3192
2-Methyl-5-methoxythiazole セキュリティ情報
2-Methyl-5-methoxythiazole 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-Methyl-5-methoxythiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-105089-5.0g |
5-methoxy-2-methyl-1,3-thiazole |
38205-64-0 | 95% | 5g |
$1945.0 | 2023-05-25 | |
| Enamine | EN300-105089-1.0g |
5-methoxy-2-methyl-1,3-thiazole |
38205-64-0 | 95% | 1g |
$671.0 | 2023-05-25 | |
| Enamine | EN300-105089-0.5g |
5-methoxy-2-methyl-1,3-thiazole |
38205-64-0 | 95% | 0.5g |
$524.0 | 2023-10-28 | |
| 1PlusChem | 1P00BXUC-5g |
2-Methyl-5-methoxythiazole |
38205-64-0 | 95% | 5g |
$2466.00 | 2024-05-03 | |
| A2B Chem LLC | AF56276-5g |
5-Methoxy-2-methylthiazole |
38205-64-0 | 95% | 5g |
$2083.00 | 2024-04-20 | |
| A2B Chem LLC | AF56276-500mg |
5-Methoxy-2-methylthiazole |
38205-64-0 | 95% | 500mg |
$587.00 | 2024-04-20 | |
| Aaron | AR00BY2O-10g |
2-Methyl-5-methoxythiazole |
38205-64-0 | 95% | 10g |
$3991.00 | 2023-12-15 | |
| 1PlusChem | 1P00BXUC-250mg |
2-Methyl-5-methoxythiazole |
38205-64-0 | 95% | 250mg |
$471.00 | 2024-05-03 | |
| Aaron | AR00BY2O-2.5g |
2-Methyl-5-methoxythiazole |
38205-64-0 | 95% | 2.5g |
$1834.00 | 2025-02-14 | |
| A2B Chem LLC | AF56276-1g |
5-Methoxy-2-methylthiazole |
38205-64-0 | 95% | 1g |
$742.00 | 2024-04-20 |
2-Methyl-5-methoxythiazole 関連文献
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
38205-64-0 (2-Methyl-5-methoxythiazole) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:38205-64-0)2-Methyl-5-methoxythiazole

清らかである:99%
はかる:1g
価格 ($):1177.0
atkchemica
(CAS:38205-64-0)2-Methyl-5-methoxythiazole

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ